molecular formula C18H20N4O3S B2527344 ethyl (2E)-2-[(1,5-dimethyl-1H-pyrazole-3-carbonyl)imino]-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate CAS No. 1173390-26-5

ethyl (2E)-2-[(1,5-dimethyl-1H-pyrazole-3-carbonyl)imino]-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate

Cat. No.: B2527344
CAS No.: 1173390-26-5
M. Wt: 372.44
InChI Key: DUCRJJIRJYOGFG-VHEBQXMUSA-N
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Description

Ethyl (2E)-2-[(1,5-dimethyl-1H-pyrazole-3-carbonyl)imino]-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a heterocyclic compound featuring a benzothiazole core fused with a dihydroimidazole ring. The (2E)-configuration indicates a trans geometry around the imino double bond. Key structural elements include:

  • Pyrazole substituent: The 1,5-dimethylpyrazole group is linked via a carbonylimino bridge, introducing hydrogen-bonding capabilities and steric bulk.
  • Ethyl ester: Positioned at the 6-carboxylate position, this group enhances lipophilicity and influences solubility.

This compound’s structural complexity suggests applications in medicinal chemistry (e.g., kinase inhibition) or materials science, though specific biological data are unavailable in the provided evidence. Its crystallographic characterization likely employs tools like SHELX for refinement .

Properties

IUPAC Name

ethyl 2-(1,5-dimethylpyrazole-3-carbonyl)imino-3-ethyl-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c1-5-22-14-8-7-12(17(24)25-6-2)10-15(14)26-18(22)19-16(23)13-9-11(3)21(4)20-13/h7-10H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUCRJJIRJYOGFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(=O)OCC)SC1=NC(=O)C3=NN(C(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-[(1,5-dimethyl-1H-pyrazole-3-carbonyl)imino]-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate typically involves multi-step organic reactionsKey reagents include ethyl bromoacetate, 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-[(1,5-dimethyl-1H-pyrazole-3-carbonyl)imino]-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups onto the compound .

Scientific Research Applications

Ethyl (2E)-2-[(1,5-dimethyl-1H-pyrazole-3-carbonyl)imino]-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl (2E)-2-[(1,5-dimethyl-1H-pyrazole-3-carbonyl)imino]-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Feature Target Compound Similar Compound (CAS 871487-04-6)
Core Structure 2,3-dihydro-1,3-benzothiazole 1,3-benzothiazole
Substituent at Position 2 (1,5-dimethyl-1H-pyrazole-3-carbonyl)imino group (E-configuration) 2-oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl
Ester Group Ethyl ester at position 6 Ethyl ester at position 6
Hydrogen-Bonding Sites Pyrazole carbonyl (acceptor), imino NH (donor) Pyrrole carbonyl (acceptor), no NH donor
Molecular Formula C₂₀H₂₃N₅O₃S C₁₈H₁₉N₃O₃S

Key Differences:

Heterocyclic Substituents: The target compound’s pyrazole group provides two nitrogen atoms capable of hydrogen bonding, whereas the pyrrole in the analogue lacks an NH donor, reducing its hydrogen-bonding capacity .

Linker Flexibility: The imino bridge in the target compound rigidifies the structure, favoring planar conformations. In contrast, the oxoethyl linker in the analogue allows rotational freedom, which may influence bioavailability or melting points.

Electronic Effects :

  • Pyrazole’s electron-withdrawing nature alters the electron density of the benzothiazole core compared to pyrrole’s electron-donating effects, impacting reactivity in substitution reactions .

Crystallographic and Conformational Analysis

  • Ring Puckering : The dihydrobenzothiazole ring in the target compound may exhibit puckering, analyzable via Cremer-Pople coordinates (e.g., amplitude $ q $, phase $ \phi $) . Such analysis is critical for understanding strain and stability.
  • Hydrogen-Bonding Networks: highlights the role of graph set analysis in comparing intermolecular interactions. The target compound’s pyrazole NH and carbonyl groups likely form R₂²(8) motifs, whereas the analogue’s pyrrole lacks NH donors, resulting in weaker C=O···H-C interactions .

Database and Computational Insights

  • Cambridge Structural Database (CSD) : Over 500,000 entries (as projected in ) include benzothiazole derivatives. Comparative studies using CSD data would reveal trends in bond lengths (e.g., C-S in benzothiazole: ~1.74 Å) and torsion angles .
  • SHELX Refinement : Both compounds’ crystal structures would typically be resolved using SHELXL, ensuring high precision in geometric parameter determination .

Biological Activity

Ethyl (2E)-2-[(1,5-dimethyl-1H-pyrazole-3-carbonyl)imino]-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a complex organic compound with potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a benzothiazole moiety fused with a pyrazole structure, contributing to its unique biological properties. The IUPAC name highlights its complex structure:

Property Details
IUPAC Name Ethyl 2-(1,5-dimethylpyrazole-3-carbonyl)imino-3-ethyl-1,3-benzothiazole-6-carboxylate
CAS Number 1173390-26-5
Molecular Formula C18H20N4O3S

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, leading to therapeutic effects. The exact mechanisms are still under investigation and may vary based on the biological context.

Antimicrobial Activity

Research indicates that compounds containing benzothiazole and pyrazole moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives of benzothiazole showed effective inhibition against various bacterial strains:

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These results suggest that this compound may possess similar or enhanced antimicrobial activity due to its structural characteristics.

Anticancer Properties

The anticancer potential of thiazole and pyrazole derivatives has been well documented. In particular, studies have shown that compounds with these moieties exhibit cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µg/mL)
HT29 (Colon Cancer)1.61
Jurkat (Leukemia)1.98

These findings indicate that this compound could be a promising candidate for further anticancer drug development.

Case Studies

  • Anticonvulsant Activity : A study explored the anticonvulsant properties of thiazole derivatives. The compound exhibited significant activity in animal models, suggesting potential applications in epilepsy treatment.
  • Multicomponent Synthesis : Research highlighted the synthesis of pyrazole derivatives via multicomponent reactions, which yielded compounds with notable antibacterial and anticancer activities. The efficiency of these synthetic routes supports the feasibility of producing this compound for therapeutic applications.

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